2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione
CAS No.:
Cat. No.: VC15621239
Molecular Formula: C20H19N7S2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N7S2 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 2-[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]-3-methyl-1,2,4-thiadiazole-5-thione |
| Standard InChI | InChI=1S/C20H19N7S2/c1-12-4-8-15(9-5-12)22-17-24-18(23-16-10-6-13(2)7-11-16)26-19(25-17)27-14(3)21-20(28)29-27/h4-11H,1-3H3,(H2,22,23,24,25,26) |
| Standard InChI Key | HNMLSBRZHNKQMB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=NC(=S)S3)C)NC4=CC=C(C=C4)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C20H19N7S2, reflects a fusion of three heterocyclic systems:
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A 1,3,5-triazine core substituted at positions 4 and 6 with (4-methylphenyl)amino groups.
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A 1,2,4-thiadiazole ring linked to the triazine via a carbon-nitrogen bond, with a methyl group at position 3 and a thione (-S-) moiety at position 5.
This arrangement creates a planar yet sterically hindered structure, enabling π-π stacking interactions and hydrogen bonding capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19N7S2 |
| Molecular Weight | 421.5 g/mol |
| Hybridization | sp²/sp³ mixed |
| Predicted LogP | ~3.2 (moderate lipophilicity) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the assembly of the triazine core followed by thiadiazole ring formation:
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Triazine Precursor Preparation:
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Condensation of cyanuric chloride with p-toluidine under controlled pH (8–9) yields 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-amine.
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Substitution of the remaining chlorine atom with a methyl group via nucleophilic attack using methylamine.
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Thiadiazole Ring Construction:
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Reaction of the triazine intermediate with thiosemicarbazide in ethanol under reflux (78°C, 12 hours).
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Cyclization catalyzed by potassium hydroxide to form the thiadiazole-thione moiety.
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Final Functionalization:
Reaction Optimization
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
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Temperature Control: Maintaining 60–80°C prevents side reactions like over-alkylation.
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Catalysis: Alkali metals (KOH, NaOH) improve cyclization efficiency by deprotonating thiol groups .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons from p-toluidine groups resonate at δ 7.2–7.4 ppm (doublets, J = 8 Hz).
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Methyl groups on the triazine and thiadiazole appear as singlets at δ 2.3–2.5 ppm.
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption bands at 1240 cm⁻¹ (C=N stretch) and 680 cm⁻¹ (C-S vibration) .
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N-H stretches from amino groups observed at 3350–3450 cm⁻¹ .
Biological Activities and Mechanisms
Anticancer Properties
Molecular docking simulations predict high affinity for:
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Tyrosine Kinases: Competitive inhibition at the ATP-binding site (binding energy: -9.2 kcal/mol).
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Topoisomerase II: Intercalation into DNA-enzyme complexes prevents re-ligation of DNA strands .
Table 2: Predicted Pharmacological Profiles
| Target | Binding Energy (kcal/mol) | IC₅₀ (μM) |
|---|---|---|
| EGFR Kinase | -8.7 | 12.4 |
| CYP3A4 | -6.2 | >100 |
| Bcl-2 | -7.9 | 45.6 |
Applications in Materials Science
Polymer Stabilizers
The compound’s sulfur-rich structure scavenges free radicals, enhancing the thermal stability of polymers like polyethylene (PE) and polyvinyl chloride (PVC).
Corrosion Inhibition
Electrochemical studies show 85% corrosion inhibition efficiency on mild steel in 1M HCl, attributed to adsorption on metal surfaces via sulfur and nitrogen atoms .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using in vitro hepatocyte models.
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Material Durability Testing: Assess long-term stability under UV radiation and extreme temperatures.
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Structural Analog Synthesis: Modify the triazine substituents to optimize bioactivity and reduce cytotoxicity.
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